molecular formula C20H17N3O2 B2359959 N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1226449-62-2

N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2359959
CAS RN: 1226449-62-2
M. Wt: 331.375
InChI Key: KECPPFDMTBVNSV-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as FMA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FMA is a white crystalline solid with a molecular formula of C20H17N3O2 and a molecular weight of 331.37 g/mol.

Scientific Research Applications

Metabolism Studies

Research on N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide and its derivatives has revealed insights into their metabolism. For instance, studies have identified metabolites such as N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide in the neutral fraction of microsomal metabolites, highlighting the compound's metabolic pathways and potential biological transformations. These metabolites were found to be new and were identified using techniques like UV- and NMR-spectroscopy, providing a foundational understanding of the metabolism of this compound (Benkert, Friess, Kiese, & Lenk, 1975).

Antimicrobial Activities

Some derivatives of N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been synthesized and tested for their antimicrobial activities. A notable study synthesized derivatives by reacting 9-(chloroacetylamino)fluorene with benzo[d]oxazol/benzo[d]imidazol-2-thiole and tested their antimicrobial activities against various microorganisms. Significant activity was observed, suggesting the potential of these derivatives as antimicrobial agents (Turan-Zitouni, Kaplancıklı, Özdemir, Revial, & Güven, 2007).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-13-8-20(25)23(12-21-13)11-19(24)22-16-6-7-18-15(10-16)9-14-4-2-3-5-17(14)18/h2-8,10,12H,9,11H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECPPFDMTBVNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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